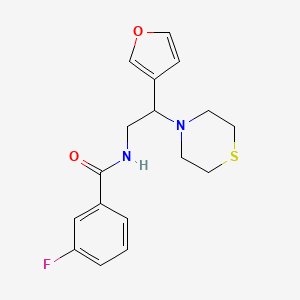

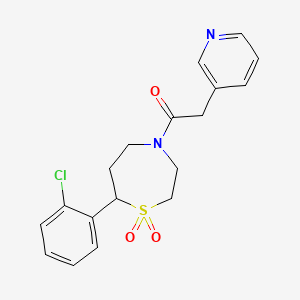

![molecular formula C9H8ClN3 B2956012 4-Chloro-7-cyclopropyl-7H-pyrrolo[2,3-D]pyrimidine CAS No. 1596337-28-8](/img/structure/B2956012.png)

4-Chloro-7-cyclopropyl-7H-pyrrolo[2,3-D]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is a versatile chemical compound with diverse properties . It is a white crystalline solid, soluble in organic solvents . It is a biochemical reagent that can be used as a biological material or organic compound for life science related research .

Synthesis Analysis

An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with 31% overall yield has been described . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block . Several synthetic routes for this heterocyclic compound have been reported . In these methods, 4-hydroxypyrrolo[2,3-d]pyrimidine is used as a common intermediate, which is further converted into the target molecule .Molecular Structure Analysis

The molecular formula of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is C6H4ClN3 and it has a molecular weight of 153.57 g/mol .Chemical Reactions Analysis

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions . It undergoes various reactions, making it valuable in the synthesis of complex organic compounds .Physical And Chemical Properties Analysis

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is a white crystalline solid . It is poorly soluble in water, but exhibits better solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO) .Aplicaciones Científicas De Investigación

Structural Insights and Synthesis

Pyrrolo[2,3-d]pyrimidines, including variants like 4-Chloro-7-cyclopropyl-7H-pyrrolo[2,3-D]pyrimidine, have been synthesized and analyzed to understand their crystal structures, which are crucial for their potential applications in drug design and development. For instance, studies have highlighted the unique conformations and hydrogen bonding capabilities of these compounds, which contribute to their stability and reactivity (Seela et al., 2006; Yang et al., 2014). These structural insights are fundamental in guiding the synthesis of analogs with enhanced biological activities.

Biological Activities

While direct studies on this compound specifically might be limited, research on similar pyrrolo[2,3-d]pyrimidines has shown promising biological activities. These compounds have been investigated for their antiproliferative and antiviral properties, suggesting potential applications in cancer therapy and against viral infections (Pudlo et al., 1990). Understanding the activity of such compounds can lead to the design of new therapeutic agents targeting specific cellular pathways or viral enzymes.

Advanced Synthesis Techniques

The synthesis of pyrrolo[2,3-d]pyrimidines, including the chloro and cyclopropyl substituted variants, has been refined over the years to enhance efficiency and yield. Techniques such as the Dakin-West reaction and microwave-promoted cross-coupling reactions have been employed to achieve complex pyrrolopyrimidine structures in fewer steps with higher purity (Fischer & Misun, 2001; Prieur et al., 2015). These advancements not only improve the accessibility of these compounds for research but also open up new avenues for their application in drug discovery and material science.

Mecanismo De Acción

Target of Action

4-Chloro-7-cyclopropyl-7H-pyrrolo[2,3-D]pyrimidine is a versatile chemical compound that plays a crucial role in the synthesis of various pharmaceutical compounds . It is particularly used in the development of kinase inhibitors , which are vital therapeutic agents used in the treatment of diverse diseases, including cancer .

Mode of Action

The compound’s core structure and reactivity make it an ideal starting point for the development of kinase inhibitors . By introducing specific functional groups and modifications, researchers can tailor the compound to target specific kinases involved in disease pathways . This enables the design and synthesis of potent and selective inhibitors with enhanced efficacy and reduced off-target effects .

Biochemical Pathways

Given its role in the synthesis of kinase inhibitors , it can be inferred that it may influence pathways involving kinases. Kinases play a critical role in cellular signaling, and their inhibition can disrupt these signals, potentially halting the progression of diseases like cancer.

Pharmacokinetics

Its solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (dmso) suggests that it may have good bioavailability .

Result of Action

Derivatives of this compound have demonstrated promising biological activities . They have shown potential as anticancer and antiviral agents, as well as for treating inflammatory diseases . The exact molecular and cellular effects would depend on the specific derivative and its target kinase.

Action Environment

Under normal temperature and humidity conditions, this compound exhibits stability . It may decompose in the presence of strong acids or alkalis . Thus, proper storage is essential, and it should be kept in a cool, dry, and well-ventilated area, away from heat sources and oxidants .

Direcciones Futuras

Given its potential as a building block in the synthesis of JAK inhibitors , future research could explore the development of new therapeutic agents using 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. Further studies could also investigate its potential applications in other areas of life science research .

Análisis Bioquímico

Biochemical Properties

4-Chloro-7-cyclopropyl-7H-pyrrolo[2,3-D]pyrimidine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions . It also participates in cross-coupling reactions catalyzed by palladium and mediated by copper, which makes it valuable in the synthesis of complex organic compounds .

Cellular Effects

This compound plays a crucial role in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors, which are vital therapeutic agents used in the treatment of diverse diseases, including cancer . By introducing specific functional groups and modifications, researchers can tailor the compound to target specific kinases involved in disease pathways .

Molecular Mechanism

The compound’s core structure and reactivity make it an ideal starting point for the development of kinase inhibitors . This enables the design and synthesis of potent and selective inhibitors with enhanced efficacy and reduced off-target effects . Furthermore, derivatives of this compound have demonstrated promising biological activities .

Temporal Effects in Laboratory Settings

In terms of safety, this compound is considered a low-toxicity substance .

Propiedades

IUPAC Name |

4-chloro-7-cyclopropylpyrrolo[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3/c10-8-7-3-4-13(6-1-2-6)9(7)12-5-11-8/h3-6H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGQBIDALAFSSLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=CC3=C2N=CN=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

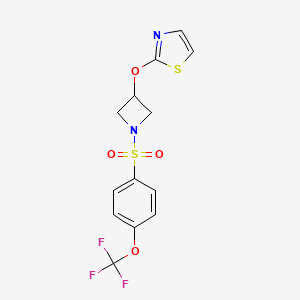

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-propynyl)propanamide](/img/structure/B2955929.png)

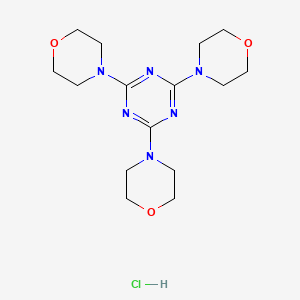

![3-methylsulfanyl-5-[(E)-2-(2-phenylanilino)ethenyl]-1,2-thiazole-4-carbonitrile](/img/structure/B2955935.png)

![N-[4-(difluoromethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B2955938.png)

![methyl (1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylate](/img/no-structure.png)

![4-chloro-2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol](/img/structure/B2955943.png)

![(2E,NZ)-3-(2-chlorophenyl)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acrylamide](/img/structure/B2955948.png)

![2-(4-pyridin-2-ylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2955952.png)